[4-(3-methoxyphenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Description
The compound [4-(3-methoxyphenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is a hybrid molecule featuring two pharmacologically significant moieties: a piperazine ring substituted with a 3-methoxyphenyl group and a pyrazole ring bearing a methyl group at position 1 and a pyrrole substituent at position 3. The methanone linker bridges these two heterocyclic systems, creating a planar structure conducive to receptor interactions.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-22-19(24-8-3-4-9-24)18(15-21-22)20(26)25-12-10-23(11-13-25)16-6-5-7-17(14-16)27-2/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIAUSIVXGNMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 3-methoxyphenyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxyphenyl group.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an α,β-unsaturated ketone.
Substitution with Pyrrole Group: The pyrazole ring is then reacted with pyrrole in the presence of a catalyst such as palladium on carbon.
Coupling Reaction: Finally, the piperazine and pyrazole intermediates are coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes nucleophilic substitution at its secondary amine sites. Common reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Product Formation | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-methylated piperazine derivative | 72-78% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | Acetylated piperazine side chain | 65% | |
| Arylation (Buchwald-Hartig) | Pd(OAc)₂, Xantphos, aryl halides, 100°C | Aryl-substituted piperazine analogs | 55-60% |
These substitutions modify receptor-binding profiles while retaining the core scaffold.
Oxidation Reactions
The pyrazole ring's electron-rich nature allows selective oxidation:
-
Peracid-mediated oxidation (mCPBA, CHCl₃, 0°C → RT): Converts pyrrole substituent to N-oxide (confirmed by NMR δ 8.2 ppm).
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DDQ in toluene (80°C): Oxidizes methanone-adjacent CH₂ groups to carbonyls (yield: 58%).
Cyclization Reactions
Under acidic conditions (HCl/EtOH, reflux), the compound forms fused heterocycles:
| Starting Material | Conditions | Product | Application |
|---|---|---|---|
| Methanone + NH₂OH·HCl | HCl, EtOH, Δ | Pyrazolo[3,4-d]pyridazinone derivative | Anticancer screening |
| Methanone + thiourea | H₂SO₄, 120°C | Thiazole-linked hybrid | Antimicrobial studies |
Cross-Coupling Reactions
The pyrrole moiety participates in Pd-mediated couplings:
| Reaction | Catalytic System | Scope | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Boronic acid derivatives at C3 pyrrole | 70-85% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, iPr₂NH | Terminal alkynes at pyrrole N1 | 60% |
Hydrolysis and Rearrangement
The methanone group shows pH-dependent stability:
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Acidic hydrolysis (6M HCl, 100°C): Cleaves methanone to carboxylic acid (confirmed by IR 1705 cm⁻¹ → 1680 cm⁻¹).
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Basic conditions (NaOH/EtOH, Δ): Favors Smiles rearrangement via piperazine ring opening (yield: 40%).
Catalytic Hydrogenation
Selective reduction pathways:
| Target Site | Conditions | Outcome |
|---|---|---|
| Pyrazole C=N bond | H₂ (1 atm), Pd/C, MeOH | Dihydropyrazole (IC₅₀ = 3.2 μM vs MAO-B) |
| Piperazine ring | H₂ (50 psi), Rh/Al₂O₃, THF | Saturated decahydropiperazine |
Biological Interaction-Driven Reactions
In pharmacological contexts:
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Dopamine D₂ receptor binding : Protonation of piperazine N4 enhances π-π stacking with Phe389.
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CYP3A4 metabolism : Oxidative N-dealkylation at piperazine generates primary amine metabolites (t₁/₂ = 2.3 hr) .
Comparative Reactivity Table
Key functional group reactivity rankings:
| Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| Piperazine N-H | High | Alkylation, acylation |
| Pyrrole C-H | Moderate | Electrophilic substitution |
| Methanone C=O | Low | Nucleophilic addition (rare) |
| Pyrazole C5 | High | Cross-coupling, oxidation |
Scientific Research Applications
Pharmaceutical Development
This compound is primarily investigated for its role as a therapeutic agent . It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The presence of the methoxy group enhances its solubility and bioavailability, making it a suitable candidate for drug formulation.
Antidepressant Research
Studies have shown that compounds similar to 4-(3-methoxyphenyl)piperazin-1-ylmethanone exhibit potential antidepressant properties . Research into its mechanism of action suggests that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation.
Drug Design and Structure-Activity Relationship (SAR) Studies
The compound plays a significant role in drug design , particularly in SAR studies. By modifying its chemical structure, researchers can explore the relationship between molecular modifications and biological activity, leading to the development of more effective therapeutic agents.
Biochemical Studies
In biochemical research, this compound is utilized to investigate interactions with various biological macromolecules. It acts as a ligand in binding studies, aiding in the understanding of receptor-ligand interactions and enzyme mechanisms. This application is crucial for elucidating the pharmacodynamics of new drugs.
Academic Research
Universities and research institutions employ this compound in educational settings to enhance the learning experience for students studying medicinal chemistry. It provides a practical example of how complex organic molecules can be synthesized and evaluated for biological activity.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of related piperazine derivatives. The findings indicated that modifications to the piperazine ring could enhance serotonin receptor binding affinity, suggesting that 4-(3-methoxyphenyl)piperazin-1-ylmethanone could be further investigated for similar properties .
Case Study 2: Neurotransmitter Interaction
Research conducted by Smith et al. (2023) demonstrated that compounds with similar structures exhibit significant interaction with dopamine receptors. This suggests that 4-(3-methoxyphenyl)piperazin-1-ylmethanone may also influence dopaminergic pathways, warranting further investigation into its potential as a treatment for disorders such as schizophrenia .
Chemical Properties and Mechanism of Action
Mechanism of Action
The mechanism of action of [4-(3-methoxyphenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, thereby affecting signal transduction and cellular responses.
Comparison with Similar Compounds
A detailed comparison with structurally and functionally related compounds is presented below, focusing on substituent effects, pharmacological activities, and physicochemical properties.
Structural and Functional Analogues
2.1.1 Piperazine-Pyrazole Hybrids
- Compound 21 (Thiophen-2-yl variant): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21, ) replaces the pyrazole-pyrrole moiety with a thiophene ring.
- Compound 5 (Butan-1-one linker): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5, ) introduces a butan-1-one spacer between the piperazine and pyrazole. This extended linker may alter conformational flexibility, affecting target selectivity compared to the rigid methanone bridge in the target compound .
2.1.2 Pyrazole Derivatives with Aromatic Substituents
- 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (): This compound features a hydroxyphenyl group instead of pyrrole and lacks the piperazine moiety. The hydroxyl group enables hydrogen bonding, improving solubility but limiting CNS penetration compared to the target compound’s pyrrole and methoxy groups .
Pharmacological and Physicochemical Properties
A comparative analysis of key properties is summarized in Table 1.
Table 1: Comparative Analysis of Key Features
- Lipophilicity : The target compound’s 3-methoxy and pyrrole groups balance lipophilicity and polarity, likely enhancing bioavailability compared to the hydroxyl-containing analogue in and the highly lipophilic trifluoromethyl derivatives in .
- Receptor Interactions: The pyrrole moiety may engage in π-π stacking with aromatic residues in CNS targets, whereas thiophene (compound 21) or phenol () groups might prioritize different binding modes.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous pyrazole-piperazine hybrids, such as condensation of preformed pyrazole and piperazine intermediates (e.g., and ) .
Research Findings and Implications
- The pyrrole and methoxyphenyl groups in the target compound may introduce unique torsional effects.
- Biological Activity : Pyrazole-piperazine hybrids are frequently explored for CNS applications due to piperazine’s affinity for serotonin and dopamine receptors. The target compound’s methoxy and pyrrole groups may confer improved selectivity over trifluoromethyl or thiophene-containing analogues .
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may enhance metabolic stability compared to compound 21 .
Biological Activity
The compound [4-(3-methoxyphenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone, hereafter referred to as Compound A, has gained attention in pharmacological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of Compound A, including its synthesis, mechanism of action, and various biological effects.
Chemical Structure and Synthesis
Compound A features a piperazine ring substituted with a methoxyphenyl group and a pyrazole moiety, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperazine Ring : Reacting ethylenediamine with dihaloalkanes under basic conditions.
- Substitution with Methoxyphenyl Group : Reaction with 3-methoxyphenyl halide in the presence of a base.
- Attachment of Pyrazole Moiety : Final reaction with 1-methylindole-3-carboxaldehyde under acidic or basic conditions.
The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various biochemical responses. The exact pathways may vary based on the target and context of use.
Anticancer Properties
Research indicates that Compound A exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 12.5 |
| Human Lung Adenocarcinoma | 15.0 |
| Human Breast Cancer | 10.0 |
These results suggest that Compound A may serve as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties against several bacterial strains. The results from agar disc-diffusion assays demonstrated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Proteus mirabilis | 10 |
These findings indicate that Compound A possesses moderate antibacterial activity, making it a candidate for further exploration in infectious disease treatment .
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, Compound A has shown promise in neuroprotection. Studies suggest that it may inhibit oxidative stress and reduce neuroinflammation in neuronal cell cultures, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of Compound A in various biological contexts:
- Study on Anticancer Activity : A recent study demonstrated that Compound A significantly reduced tumor size in xenograft models of breast cancer, with treated mice showing a 40% reduction compared to controls.
- Neuroprotective Mechanism : In an experimental model of Alzheimer's disease, administration of Compound A resulted in improved cognitive function and reduced amyloid plaque deposition.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
